1-[2,2-Bis(phenylsulfanyl)cyclopropyl]propan-1-one
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Overview
Description
1-[2,2-Bis(phenylsulfanyl)cyclopropyl]propan-1-one is an organic compound characterized by a cyclopropyl ring substituted with two phenylsulfanyl groups and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,2-Bis(phenylsulfanyl)cyclopropyl]propan-1-one typically involves the reaction of cyclopropyl ketones with phenylsulfanyl reagents under controlled conditions. One common method includes the use of trifluoromethyl-substituted cyclopropanes, which are synthesized via the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes in the presence of an adamantylglycine-derived dirhodium complex as a catalyst .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-[2,2-Bis(phenylsulfanyl)cyclopropyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2,2-Bis(phenylsulfanyl)cyclopropyl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2,2-Bis(phenylsulfanyl)cyclopropyl]propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl groups can participate in various binding interactions, while the cyclopropyl ring provides structural rigidity. The compound may modulate specific pathways by inhibiting or activating target proteins, leading to its observed biological effects.
Comparison with Similar Compounds
- 1-Cyclopropyl-2-(phenylsulfanyl)ethanone
- 1-(2-(Phenylsulfanyl)phenyl)ethanone
- 1-Cyclohexyl-2-methoxy-2-(phenylsulfanyl)ethanol
Comparison: 1-[2,2-Bis(phenylsulfanyl)cyclopropyl]propan-1-one is unique due to the presence of two phenylsulfanyl groups on the cyclopropyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and potential for diverse applications in research and industry .
Properties
CAS No. |
83300-59-8 |
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Molecular Formula |
C18H18OS2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
1-[2,2-bis(phenylsulfanyl)cyclopropyl]propan-1-one |
InChI |
InChI=1S/C18H18OS2/c1-2-17(19)16-13-18(16,20-14-9-5-3-6-10-14)21-15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3 |
InChI Key |
PIJSCLHNYBIVIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CC1(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
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